

Spectroscopic Analysis of 4-Bromo-1-(bromomethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **4-Bromo-1-(bromomethyl)-2-nitrobenzene**. Due to the limited availability of officially published spectra for this specific molecule, this guide combines theoretical predictions based on its chemical structure with available data from isomeric and structurally related compounds. This approach offers a robust framework for the characterization of **4-Bromo-1-(bromomethyl)-2-nitrobenzene** in a research and development setting.

Molecular Structure and Spectroscopic Overview

Chemical Structure:

- IUPAC Name: **4-Bromo-1-(bromomethyl)-2-nitrobenzene**
- Molecular Formula: $C_7H_5Br_2NO_2$
- Molecular Weight: 294.93 g/mol
- CAS Number: 82420-34-6

The presence of a substituted benzene ring, a nitro group, and a bromomethyl group gives rise to characteristic signals in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **4-Bromo-1-(bromomethyl)-2-nitrobenzene** is not readily available in public databases. However, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structure and comparison with similar compounds. The following tables summarize the predicted ^1H and ^{13}C NMR data.

Table 1: Predicted ^1H NMR Data for **4-Bromo-1-(bromomethyl)-2-nitrobenzene**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
CH ₂ Br	4.5 - 4.8	Singlet (s)	N/A	The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
Ar-H	7.5 - 8.2	Multiplet (m)	ortho: 7-9 Hz, meta: 2-3 Hz, para: 0-1 Hz	The three aromatic protons will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their distinct electronic environments influenced by the bromo, bromomethyl, and nitro substituents.

For comparison, the aromatic protons of the isomer 2-bromo-1-(bromomethyl)-4-nitrobenzene appear at δ 7.65 (d, J=8.4Hz), 8.17 (dd, J=8.4, 2.2Hz), and 8.46 (d, J=2.2Hz), with the benzylic protons at δ 4.62 (s).

Table 2: Predicted ¹³C NMR Data for **4-Bromo-1-(bromomethyl)-2-nitrobenzene**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
CH ₂ Br	30 - 35	The carbon is shielded compared to the aromatic carbons.
Ar-C	120 - 150	The exact shifts of the six aromatic carbons will vary depending on the electronic effects of the substituents. The carbon bearing the nitro group (C-NO ₂) is expected to be significantly deshielded (further downfield), while the carbon attached to the bromine (C-Br) will also be influenced.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-1-(bromomethyl)-2-nitrobenzene** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected ranges for its key vibrations are well-established.

Table 3: Predicted IR Absorption Bands for **4-Bromo-1-(bromomethyl)-2-nitrobenzene**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
C-H Stretch (CH ₂ Br)	3000 - 2850	Medium to Weak
Asymmetric NO ₂ Stretch	1550 - 1500	Strong
Symmetric NO ₂ Stretch	1360 - 1330	Strong
Aromatic C=C Bending	1600 - 1450	Medium to Strong
C-Br Stretch (Aryl)	1100 - 1000	Medium to Strong
C-Br Stretch (Alkyl)	700 - 500	Strong

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-1-(bromomethyl)-2-nitrobenzene** will provide information about its molecular weight and fragmentation pathways. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **4-Bromo-1-(bromomethyl)-2-nitrobenzene**

| Ion | Predicted m/z |

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com